Spectroscopic Characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide
Spectroscopic Characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide
Introduction
(R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a phenyl group and a carbonyl functionality, provides a versatile framework for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable intermediate in multi-step synthetic pathways.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and validate the structure of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed data interpretation.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: 2D representation of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of protons within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide valuable structural information.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Parameters: Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Ar-H |
| ~4.80 | dd | 1H | N-CH (Ph) |
| ~3.80 | d | 1H | N-CH ₂ (α to N) |
| ~3.50 | d | 1H | N-CH ₂ (α to N) |
| ~2.80 | dd | 1H | CH ₂-C=O |
| ~2.50 | dd | 1H | CH ₂-C=O |
| ~1.50 | s | 9H | C(CH ₃)₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented here are representative values based on analogous structures.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet around 7.30 ppm. The proton at the chiral center (C2), being adjacent to both the nitrogen and the phenyl group, is expected to resonate as a doublet of doublets around 4.80 ppm. The diastereotopic protons of the methylene group adjacent to the nitrogen (C5) will appear as two distinct signals, likely doublets, due to geminal coupling and coupling to the C4 protons. Similarly, the protons on the carbon adjacent to the carbonyl group (C3) will also be diastereotopic and appear as distinct signals, likely doublet of doublets. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 1.50 ppm, a characteristic signal for the Boc protecting group.
Caption: Correlation between the molecular structure and its ¹H NMR signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.
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Parameters: A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~207.0 | C =O (ketone) |
| ~170.0 | C =O (carbamate) |
| ~140.0 | Ar-C (quaternary) |
| ~128.0 | Ar-C H |
| ~127.0 | Ar-C H |
| ~126.0 | Ar-C H |
| ~80.0 | C (CH₃)₃ |
| ~60.0 | N-C H(Ph) |
| ~55.0 | N-C H₂ |
| ~45.0 | C H₂-C=O |
| ~28.0 | C(C H₃)₃ |
Note: These are expected chemical shift ranges. Actual values can vary.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 207.0 ppm. The carbamate carbonyl of the Boc group will appear around 170.0 ppm. The aromatic carbons will resonate in the 126-140 ppm region, with the quaternary carbon appearing at the lower field end. The quaternary carbon of the tert-butyl group is found around 80.0 ppm, while the methyl carbons are upfield at approximately 28.0 ppm. The carbons of the pyrrolidine ring will have distinct signals reflecting their substitution and proximity to the nitrogen and carbonyl groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For solution-phase IR, a suitable solvent that does not have strong absorptions in the regions of interest should be used.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ketone) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |
| ~1160 | Strong | C-N stretch |
| ~700 | Strong | C-H bend (aromatic, monosubstituted) |
Interpretation of the IR Spectrum
The IR spectrum clearly indicates the presence of the key functional groups. The two most prominent peaks will be the strong absorptions corresponding to the carbonyl stretching vibrations of the ketone (~1745 cm⁻¹) and the carbamate of the Boc group (~1695 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching bands in the 1600-1495 cm⁻¹ region and the strong C-H bending vibration around 700 cm⁻¹ for a monosubstituted benzene ring. Aliphatic C-H stretching vibrations will be observed around 2975 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
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Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule [M+H]⁺.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
Mass Spectrometry Data
| m/z (predicted) | Ion |
| 262.1438 | [M+H]⁺ |
| 284.1257 | [M+Na]⁺ |
| 206.1019 | [M - C₄H₈O]⁺ (loss of isobutylene) |
| 188.0913 | [M - C₄H₉O₂]⁺ (loss of Boc group) |
Data Source: Predicted values from PubChem.[1]
Interpretation of the Mass Spectrum
The high-resolution mass spectrum will provide the exact mass of the molecule, which can be used to confirm its elemental composition. In ESI-MS, the most abundant ion is typically the protonated molecule [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. Fragmentation analysis can provide further structural confirmation. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. Each technique offers complementary information, and together they serve as a robust quality control and validation tool in a research and drug development setting. The protocols and data interpretations presented in this guide provide a solid foundation for scientists working with this important chiral building block.
References
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PubChem. tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
